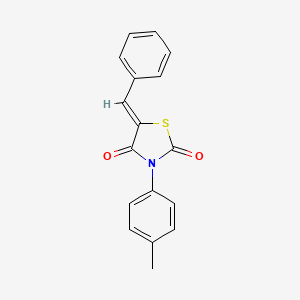![molecular formula C10H11N7O4 B11691341 N~1~-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11691341.png)
N~1~-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and tetrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and nitrophenyl-containing molecules, such as:
- 4,5-Dimethoxy-2-nitrobenzaldehyde
- 1H-1,2,3,4-Tetrazole-1,5-diamine
- 4-Nitrophenylhydrazine
Uniqueness
What sets (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C10H11N7O4 |
|---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
1-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C10H11N7O4/c1-20-8-3-6(5-12-16-10(11)13-14-15-16)7(17(18)19)4-9(8)21-2/h3-5H,1-2H3,(H2,11,13,15)/b12-5+ |
InChI Key |
NUOWIWLQMJCBKS-LFYBBSHMSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/N2C(=NN=N2)N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NN2C(=NN=N2)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11691272.png)
![4-ethoxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11691287.png)
![2-[(4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11691291.png)
![N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B11691292.png)

![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11691312.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11691316.png)

![2,5-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11691334.png)
![(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691338.png)
![N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11691339.png)

![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691361.png)
